Enhanced Lipophilicity (XLogP3-AA) Compared to Isomeric 2-Bromoallyl Alcohol
2-Bromoprop-1-en-1-ol exhibits a higher predicted lipophilicity than its structural isomer, 2-bromoprop-2-en-1-ol. The computed XLogP3-AA value for the target compound is 1.2, compared to 0.7 for the isomer [1]. This difference is attributed to the enol structure versus the allylic alcohol structure, which alters the compound's polarity and hydrogen-bonding capacity [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-bromoprop-2-en-1-ol (CAS 598-19-6): 0.7 |
| Quantified Difference | 1.7-fold higher (0.5 log unit difference) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The 0.5 log unit difference in XLogP3-AA can significantly impact compound partitioning in biological membranes and chromatography, making this compound a distinct choice for applications requiring higher lipophilicity.
- [1] PubChem. (2025). Computed Properties for CID 71347780, 2-Bromoprop-1-en-1-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 446627, 2-Bromoallyl alcohol. National Center for Biotechnology Information. View Source
